molecular formula C18H34N2O4 B2414927 dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate CAS No. 215596-34-2

dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate

Cat. No.: B2414927
CAS No.: 215596-34-2
M. Wt: 342.48
InChI Key: VWYYVRAJVJLAGB-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate is a useful research compound. Its molecular formula is C18H34N2O4 and its molecular weight is 342.48. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Amino Acid Salts Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate has been used in the synthesis of various amino acid salts. For instance, its use in synthesizing biphenylisopropyloxycarbonyl-blocked amino acids demonstrates its relevance in chemical synthesis processes (Feinberg & Merrifield, 1972).

  • Base-Promoted Rearrangements This compound also plays a role in base-promoted rearrangements. It is involved in the process where N,N-Dichlorocyclohexylamine is treated with sodium methoxide, leading to significant molecular transformations, a concept crucial in organic chemistry (Nakai et al., 1969).

  • Synthesis of Amine-Capped Polyethylenes In polymer chemistry, this compound is instrumental in the synthesis of amine-capped polyethylenes. This is a significant advancement in producing polymers with specific terminal functional groups (Amin & Marks, 2007).

  • Analysis in Biological Matrices The compound has been identified and analyzed in various biological matrices. This is important in toxicology and forensic sciences for identifying substances in biological samples (De Paoli et al., 2013).

  • Application in Drug Synthesis Its use in the synthesis of drugs, like the concise synthesis of (S)-N-Ethoxycarbonyl-α-methylvaline, highlights its role in pharmaceutical chemistry. This kind of synthesis is critical for developing specific drug formulations (Kuethe et al., 2007).

  • Crystallization Studies The compound's role in crystallization studies, such as in the dicyclohexylamine salt of RG108 (N-phthalyl-l-tryptophan), is crucial for understanding molecular structures and interactions (Braun et al., 2010).

  • Corrosion Inhibition Analysis It is also explored in the field of corrosion science, particularly in the study of amine corrosion inhibitors in petroleum/water mixtures. This has implications in industrial applications where corrosion resistance is crucial (Hassanzadeh, 2007).

  • Chemical Separation Techniques The compound finds application in chromatography, specifically in the paper chromatographic separation of amino acids. This is a fundamental technique in biochemistry for separating and identifying amino acids (Mizell & Simpson, 1961).

  • Nucleoside Research Its involvement in nucleoside research, such as in the aminolysis of carbamates of adenosine and cytidine, is significant for understanding nucleic acid chemistry and developing new pharmaceuticals (Sigmund & Pfleiderer, 1994).

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(ethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C6H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;4H,3H2,1-2H3,(H,7,10)(H,8,9)/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYYVRAJVJLAGB-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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